Thiazolo[4,5-c]pyridine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-6-5(2-8-4)9-3-12-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBMKFYRQHJLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211535-73-7 | |
| Record name | Thiazolo[4,5-c]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Physicochemical and Structural Characterization Methodologies
Spectroscopic Analysis of Thiazolo[4,5-c]pyridine-6-carboxylic acid
Spectroscopic techniques are fundamental in determining the molecular structure by probing how the molecule interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The most downfield signal is anticipated for the acidic proton of the carboxylic acid group, typically appearing as a broad singlet around 11.0-12.0 ppm, with its exact position being dependent on solvent and concentration. openstax.orglibretexts.org The protons on the heterocyclic rings are expected to resonate in the aromatic region, generally between 6.5 and 8.0 ppm. libretexts.org The specific chemical shifts and coupling patterns (doublets, singlets) would confirm the substitution pattern on the thiazolopyridine core.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this molecule, the carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165 to 185 ppm. openstax.orgoregonstate.edu The carbons of the aromatic pyridine (B92270) and thiazole (B1198619) rings would appear in the approximate range of 110 to 170 ppm. oregonstate.edu Quaternary carbons, those without attached protons, generally show weaker signals.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would establish proton-proton coupling relationships within the pyridine ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H framework of the molecule.
Table 1: Expected NMR Chemical Shift Ranges for this compound
| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Carboxylic Acid (-COOH) | 11.0 - 12.0 | openstax.orglibretexts.org |
| ¹H | Aromatic/Heterocyclic (Ar-H) | 6.5 - 8.0 | libretexts.org |
| ¹³C | Carboxylic Acid (C =O) | 165 - 185 | openstax.orgoregonstate.edu |
| ¹³C | Aromatic/Heterocyclic (Ar-C) | 110 - 170 | oregonstate.edu |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
For this compound, with a molecular formula of C₇H₄N₂O₂S, the calculated monoisotopic mass is 180.0000. An HRMS analysis, typically using electrospray ionization (ESI), would need to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 181.0066.
Table 2: Calculated Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄N₂O₂S |
| Calculated Monoisotopic Mass | 180.0000 Da |
| Calculated [M+H]⁺ | 181.0066 m/z |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Carboxylic acids have highly characteristic IR absorption bands. libretexts.org A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, a result of strong intermolecular hydrogen bonding. openstax.org Additionally, a sharp and intense C=O (carbonyl) stretching absorption is anticipated. uobabylon.edu.iq For an aromatic carboxylic acid, conjugation lowers this frequency to the 1710 to 1680 cm⁻¹ range. spectroscopyonline.com Other expected peaks would include C=N and C=C stretching vibrations from the fused heterocyclic ring system.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (very broad) | openstax.orglibretexts.org |
| Carboxylic Acid (C=O) | Stretch | 1680 - 1710 (strong, sharp) | openstax.orgspectroscopyonline.com |
| Aromatic Rings (C=C, C=N) | Stretch | ~1450 - 1600 | uobabylon.edu.iq |
| Carboxylic Acid (C-O) | Stretch | 1210 - 1320 | spectroscopyonline.com |
Elemental Analysis
Elemental analysis is a process that determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. For a sample to be considered pure, the experimental values must match the theoretical values, typically within a margin of ±0.4%. This analysis provides fundamental confirmation of the compound's elemental composition.
Table 4: Theoretical Elemental Composition of this compound (C₇H₄N₂O₂S)
| Element | Theoretical Mass Percentage (%) |
|---|---|
| Carbon (C) | 46.66 |
| Hydrogen (H) | 2.24 |
| Nitrogen (N) | 15.55 |
| Oxygen (O) | 17.76 |
| Sulfur (S) | 17.80 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. It would unequivocally confirm the connectivity of the fused thiazole and pyridine rings and the position of the carboxylic acid substituent. Furthermore, it would reveal the solid-state packing arrangement and map the intermolecular hydrogen-bonding network, which is expected to feature prominent dimers formed between the carboxylic acid groups of adjacent molecules.
Chromatographic Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of a chemical compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile compounds like this compound. A standard method would involve reverse-phase chromatography, likely using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water, often with an acid modifier (like formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated state. google.com The sample is monitored by a UV detector, and a pure compound should ideally yield a single, sharp peak in the chromatogram. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.
Biological Activity Profiling: Preclinical and Mechanistic Investigations
Enzyme Inhibition Studies
Thiazolopyridine derivatives have been extensively studied as inhibitors of various enzymes, demonstrating their potential in therapeutic areas such as oncology and infectious diseases.
The thiazolopyridine scaffold has proven to be a versatile template for the design of inhibitors targeting several important protein kinases implicated in cancer and other diseases.
c-KIT: A number of thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST). nih.govnih.gov Notably, some of these derivatives have shown efficacy against imatinib-resistant c-KIT mutants. nih.govnih.gov For instance, the derivative 6r was found to be a potent c-KIT inhibitor, capable of strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib. nih.govnih.gov This compound also significantly suppressed the proliferation of GIST-T1 cancer cells. nih.gov Another study highlighted that derivative 6r has a higher enzymatic inhibitory activity against the c-KIT V560G/D816V double mutant compared to imatinib. nih.gov
PI3K: The thiazolo[5,4-b]pyridine scaffold has been utilized to develop potent inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized, with some compounds exhibiting nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ. nih.govmdpi.com For example, compound 19a demonstrated an IC₅₀ of 3.6 nM against PI3Kα. nih.govmdpi.com Its inhibitory activity on PI3Kβ was found to be approximately 10-fold weaker. nih.govmdpi.com
EGFR: Information regarding the inhibition of the Epidermal Growth Factor Receptor (EGFR) by thiazolo[4,5-c]pyridine-6-carboxylic acid or its close derivatives is not readily available in the reviewed literature.
RAF: The 5-position of the thiazolo[5,4-b]pyridine scaffold has been identified as a key site for functionalization to target RAF kinases. nih.gov
VEGFR2: Similar to RAF kinases, the 5-position of the thiazolo[5,4-b]pyridine scaffold has been functionalized to develop inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov
CDK4/6: Several studies have explored thiazole (B1198619) and pyridopyrimidine-based compounds as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle. acs.orgnih.govtbzmed.ac.ir A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of CDK4 and CDK6. acs.org These inhibitors work by arresting the cell in the G1 phase, preventing DNA replication and leading to cell death. youtube.com
Protein Kinase CK2: While not direct derivatives of the core compound, 4-(thiazol-5-yl)benzoic acid derivatives have been designed as potent inhibitors of Protein Kinase CK2. nih.gov Some of these compounds showed IC₅₀ values in the low nanomolar range for both CK2α and CK2α'. nih.gov
ITK: The thiazolo[5,4-b]pyridine scaffold has also been investigated for the development of inhibitors against Interleukin-2-inducible T-cell kinase (ITK). nih.gov The 1-nitrogen and 2-amino group of the scaffold are believed to form hydrogen bonding contacts with the ITK kinase hinge region. nih.gov
The therapeutic potential of thiazole-containing compounds extends to antibacterial applications through the inhibition of essential bacterial enzymes.
MurD: Specific studies on the inhibition of MurD ligase by this compound or its close analogues were not identified in the reviewed literature.
DNA gyrase: Thiazole derivatives have been reported as inhibitors of bacterial DNA gyrase B. actascientific.com Additionally, novel pyrazole-based compounds incorporating a thiazol-4-one moiety have demonstrated activity as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov
Beyond kinases and bacterial enzymes, thiazolopyridine and related heterocyclic structures have been explored as inhibitors of other enzyme classes. For instance, a patent describes novel 4-substituted thiazolo[5,4-b]pyridine derivatives as inhibitors of the (H+/K+)-ATPase (proton pump), suggesting a potential application in treating peptic ulcers by suppressing gastric acid secretion. google.com Thiazole-containing compounds have also been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP). mdpi.com
Receptor Binding and Modulation
Derivatives of the thiazolopyridine scaffold have shown the ability to bind to and modulate the activity of various receptors.
Some thiazolo[5,4-b]pyridine analogues have been identified as H3 receptor antagonists and S1p1 and S1p5 receptor agonists. nih.gov Furthermore, a study on a novel 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative investigated its binding to calf thymus DNA (CT-DNA) through UV-Vis absorption titration and viscosity measurements, suggesting an intercalative binding mode. actascientific.com
Antiproliferative Effects on Cancer Cell Lines
Consistent with their kinase inhibitory activity, various thiazolopyridine derivatives have demonstrated antiproliferative effects against a range of human cancer cell lines.
HepG-2: A synthesized 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative was evaluated for its in-vitro anti-proliferative activity against the human hepatocellular carcinoma cell line HepG-2. actascientific.com
Caco-2: Nortopsentin analogues, specifically indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, have shown antiproliferative effects on intestinal normal-like differentiated Caco-2 cells, although they were more potent against the HCT-116 colorectal carcinoma cell line. nih.gov
K562: The K-562 leukemia cell line was found to be sensitive to the action of a novel hybrid pyridine-thiazole derivative. mdpi.com
GIST-T1 and HMC1.2: Thiazolo[5,4-b]pyridine derivatives have shown significant anti-proliferative activities on c-KIT dependent cancer cells like GIST-T1 and HMC1.2. nih.govnih.gov The anti-proliferative activities of derivatives 6r , 6s , 7c , and 7h on GIST-T1 cancer cells were comparable or slightly higher than that of imatinib. nih.gov
A549: Analogs of 4-(thiazol-5-yl)benzoic acid, which are potent Protein Kinase CK2 inhibitors, have also exhibited antiproliferative activities against the A549 human lung adenocarcinoma cell line, with some compounds showing CC₅₀ values in the low micromolar range. nih.gov
The antiproliferative effects of these compounds are often linked to their ability to interfere with the cell cycle.
Studies have shown that potent thiazolo[5,4-b]pyridine derivatives can attenuate the proliferation of cancer cells by inducing cell cycle arrest. nih.govsigmaaldrich.com For example, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative, a CDK4/6 inhibitor, was found to cause an accumulation of MV4-11 cells in the G1 phase of the cell cycle in a concentration-dependent manner. acs.org This mechanism, where the cell cycle is arrested in the G1 phase, is a hallmark of CDK4/6 inhibitors and prevents the cell from proceeding to DNA synthesis and replication. youtube.com
Compound Names
| Compound Name |
| This compound |
| Imatinib |
| Sunitinib |
| 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione |
| Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines |
| 4-(thiazol-5-yl)benzoic acid |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine |
| 4-substituted thiazolo[5,4-b]pyridine derivatives |
Data Tables
Kinase Inhibition Data for Thiazolopyridine Derivatives
| Derivative Class | Kinase Target | Compound | IC₅₀ / Kᵢ Value | Reference |
| Thiazolo[5,4-b]pyridine | c-KIT | 6r | Potent | nih.govnih.gov |
| Thiazolo[5,4-b]pyridine | PI3Kα | 19a | 3.6 nM | nih.govmdpi.com |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidine | CDK4 | 78 | 1 nM (Kᵢ) | acs.org |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidine | CDK6 | 78 | 34 nM (Kᵢ) | acs.org |
| 4-(Thiazol-5-yl)benzoic acid | CK2α | - | 0.014-0.017 µM | nih.gov |
| 4-(Thiazol-5-yl)benzoic acid | CK2α' | - | 0.0046-0.010 µM | nih.gov |
Apoptosis Induction Mechanisms
Currently, there is no publicly available scientific literature that has investigated the apoptosis induction mechanisms of this compound. Therefore, data on its ability to trigger programmed cell death, including the activation of caspases, regulation of Bcl-2 family proteins, or other apoptotic pathways, remains uncharacterized for this specific compound.
Inhibition of Cell Migration and Invasion
Detailed studies on the inhibitory effects of this compound on cell migration and invasion are not present in the available scientific research. Consequently, its potential to interfere with the metastatic cascade, including processes such as epithelial-mesenchymal transition (EMT), extracellular matrix degradation, and cell motility, has not been determined.
Anchorage-Independent Growth Suppression
There is a lack of published research on the capacity of this compound to suppress anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity. As a result, its potential to inhibit the growth of cancer cells in a non-adherent environment, a key characteristic of many anti-cancer agents, is unknown.
Antimicrobial Activity against Pathogenic Microorganisms
Specific studies detailing the antimicrobial activity of this compound against key pathogenic microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans are not available in the current body of scientific literature. While research exists on the antimicrobial properties of related thiazolopyridine isomers, this data cannot be directly extrapolated to the specific compound of interest.
Interactive Data Table: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) | Source |
| Staphylococcus aureus | No data available | No data available | |
| Escherichia coli | No data available | No data available | |
| Candida albicans | No data available | No data available |
Anti-inflammatory Pathways and Molecular Targets
While direct studies on the anti-inflammatory mechanisms of this compound are limited, patent literature indicates its use as an intermediate in the synthesis of monoacylglycerol lipase (B570770) (MGL) modulators. google.com MGL is an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and its inhibition can lead to anti-inflammatory effects. google.com This suggests a potential, albeit indirect, role for derivatives of this compound in targeting inflammatory pathways. google.com However, dedicated research on the specific molecular targets and pathways modulated by the parent compound is not currently available.
Antioxidant Activity and Mechanisms
There is no specific information in the peer-reviewed scientific literature regarding the antioxidant activity and mechanisms of this compound. Studies on its ability to scavenge free radicals, chelate pro-oxidant metals, or influence antioxidant enzyme systems have not been reported.
Interactive Data Table: Antioxidant Activity of this compound
| Assay | Activity | Mechanism | Source |
| DPPH Radical Scavenging | No data available | No data available | |
| ABTS Radical Scavenging | No data available | No data available | |
| Ferric Reducing Antioxidant Power (FRAP) | No data available | No data available |
Other Biological Activities
Patent filings have identified this compound as a component in the synthesis of fused bicyclic heterocyclic derivatives intended for use as pest control agents. google.comgoogle.com This suggests a potential application in the agricultural sector, possibly as a herbicide or insecticide.
There is no available information in the scientific literature regarding the anticonvulsant, antiviral, antimalarial, or fluorescent probe applications of this compound.
Structure Activity Relationship Sar Studies for Thiazolo 4,5 C Pyridine 6 Carboxylic Acid Derivatives
Positional Isomerism and its Influence on Activity Profile
The arrangement of the nitrogen and sulfur atoms within the fused heterocyclic system, known as positional isomerism, has a profound impact on the biological activity and target profile of thiazolopyridines. The Thiazolo[4,5-c]pyridine (B1315820), Thiazolo[5,4-b]pyridine (B1319707), and Thiazolo[4,5-b]pyridine scaffolds, though structurally similar, exhibit distinct biological properties due to differences in their electronic distribution and hydrogen bonding patterns.
For example, the nitrogen at position 4 of the Thiazolo[5,4-b]pyridine scaffold has been identified as a key hinge-binding motif for PI3K kinase inhibitors. nih.gov In contrast, for inhibitors of Bruton's tyrosine kinase (ITK), it is the nitrogen at position 1 and the 2-amino group of the same scaffold that form crucial hydrogen-bonding contacts with the kinase hinge region. nih.gov This demonstrates how the specific placement of heteroatoms dictates the binding mode and, consequently, the target selectivity.
Different synthetic routes are often required to access these different isomers. For example, constructing the Thiazolo[4,5-b]pyridine system can involve building the pyridine (B92270) ring onto a pre-existing thiazole (B1198619), a process known as pyridine annulation. dmed.org.ua Conversely, routes to Isothiazolo[4,5-c]pyridines have been explored starting from isoxazolopyridine-4-thiols. researchgate.net The distinct chemical reactivity and synthetic accessibility of each isomeric core influence their exploration in medicinal chemistry programs.
Core Scaffold Modifications and their Effect on Target Selectivity
Modifying the core thiazolopyridine scaffold is a powerful strategy for tuning biological activity and achieving selectivity for a desired molecular target over others. Such modifications can involve altering the fused ring system itself or exploring different substitution patterns around the core.
The Thiazolo[5,4-b]pyridine scaffold has proven to be a versatile template for developing inhibitors against a wide range of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2. nih.gov The selectivity of these inhibitors is achieved by functionalizing different positions on the core scaffold. For instance, while the 4-nitrogen is key for PI3K binding, functionalization at the 5-position has been used to target the ATP-binding sites of BCR-ABL, RAF, and VEGFR2. nih.gov A 2021 study was the first to report functionalization at the 6-position of the Thiazolo[5,4-b]pyridine scaffold to develop novel and selective c-KIT inhibitors. nih.gov
More recently, a series of Thiazolo[5,4-b]pyridine analogues were designed as selective epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors. nih.gov By strategically modifying substituents, researchers developed compounds that were potent against cancer cell lines harboring resistance mutations and, importantly, showed selective cytotoxicity towards cancer cells while sparing normal cells. nih.gov This highlights how nuanced modifications to the core and its substituents can steer the molecule's activity towards a specific biological outcome and improve its therapeutic index.
Bioisosteric Replacements within the Thiazolopyridine System
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com This strategy is frequently applied to heterocyclic systems like thiazolopyridine.
A bioisostere is a molecule that results from exchanging an atom or group of atoms with a broadly similar alternative, with the goal of creating a new molecule that retains the desired biological properties of the parent compound. cambridgemedchemconsulting.com This can involve simple replacements, such as F for H, or more complex exchanges of entire ring systems. cambridgemedchemconsulting.com
In the context of kinase inhibitors, the thiazolopyridine scaffold itself can be considered a bioisostere of purine, which is the core of ATP. dmed.org.ua This structural mimicry allows thiazolopyridine derivatives to compete with ATP for binding to the kinase active site.
A clear example of bioisosteric replacement was demonstrated in the development of Methionine Aminopeptidase (MetAP) inhibitors. nih.gov Researchers designed a series of thiazole-4-carboxylic acid thiazol-2-ylamide (TCAT) derivatives as a bioisosteric replacement for previously reported pyridine-2-carboxylic acid thiazol-2-ylamide (PCAT) inhibitors. nih.gov This replacement of a pyridine ring with a thiazole ring led to a series of compounds with different activity and selectivity profiles, providing valuable information for the design of more potent inhibitors. nih.gov This principle can be directly applied to the Thiazolo[4,5-c]pyridine system, where the pyridine or thiazole ring could be replaced by other heterocycles (e.g., pyrazole (B372694), triazole, imidazole) to modulate activity and selectivity. researchgate.net
The following table summarizes the activity of selected Thiazolo[5,4-b]pyridine derivatives, illustrating the impact of substituent changes.
| Compound ID | R1 Group | R2 Group | Target | IC₅₀ (nM) |
| 6h nih.gov | 3-(Trifluoromethyl)phenyl | H | c-KIT | 9870 |
| 6k nih.gov | 3-(Trifluoromethyl)-4-(dimethylamino)phenyl | H | c-KIT | 4310 |
| 19a nih.gov | 4-Morpholinyl | (2,4-Difluorophenyl)sulfonyl | PI3Kα | 3.6 |
| 19d nih.gov | 4-Morpholinyl | Methyl | PI3Kα | 53 |
| 10k nih.gov | N-(2-methyl-3-(2,5-difluorophenylsulfonamido)phenyl) | 2-aminopyrimidin-5-yl | HCC827 (cell line) | 10 |
Pharmacophore Identification and Optimization for Specific Biological Targets
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification and optimization of a pharmacophore for Thiazolo[4,5-c]pyridine-6-carboxylic acid derivatives would involve a systematic exploration of how different substituents at various positions on the bicyclic ring system influence biological activity.
Key Structural Features for Pharmacophore Modeling:
Based on the core structure of this compound, a hypothetical pharmacophore model would include:
A Hydrogen Bond Acceptor/Donor: The carboxylic acid group at the 6-position is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. This group is pivotal for anchoring the molecule within the active site of a target protein.
Aromatic/Heterocyclic Core: The fused thiazole and pyridine rings provide a rigid scaffold that can engage in π-stacking and other non-covalent interactions with aromatic residues in a binding pocket.
Vectors for Substitution: The unoccupied positions on the pyridine and thiazole rings serve as vectors for chemical modification. The introduction of various functional groups at these positions can modulate the compound's steric, electronic, and hydrophobic properties, thereby optimizing its binding affinity and selectivity for a specific biological target.
Optimization Strategies:
The optimization of this compound derivatives for a specific biological target would likely involve the following strategies:
Substitution on the Pyridine Ring: The introduction of small alkyl groups, halogens, or other electron-withdrawing or electron-donating groups on the pyridine ring could fine-tune the electronic distribution of the core structure, potentially enhancing interactions with the target.
Functionalization of the Thiazole Ring: The thiazole ring also presents opportunities for substitution, which could lead to improved target engagement and selectivity.
While specific examples and detailed data tables for this compound are not available in the reviewed literature, the principles outlined above provide a roadmap for the future design and optimization of this class of compounds. Further research is necessary to elucidate the specific structure-activity relationships and to develop robust pharmacophore models for various biological targets.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates. Studies on various thiazolo-pyridine derivatives have utilized docking to elucidate their interactions with a range of biological targets, including kinases, enzymes, and DNA.
Docking simulations calculate a scoring function, often expressed in kcal/mol, which estimates the binding affinity between the ligand and its target. A lower (more negative) score generally indicates a stronger, more favorable interaction. This data, combined with predicted inhibitory constants (Ki) or correlated with experimental values like IC50, helps in prioritizing compounds for synthesis and biological testing.
Research on various thiazolo-pyridine isomers has demonstrated their potential as inhibitors for several key protein targets. For instance, derivatives of thiazolo[3,2-a]pyridine have been docked against the α-amylase enzyme, with the most promising compound showing a docking score of -7.43 kcal/mol. plos.orgnih.gov In another study, novel thiazole (B1198619) derivatives featuring a pyridine (B92270) moiety were evaluated as potential DNA gyrase inhibitors, yielding dock scores ranging from -6.4 to -9.2 kcal/mol. nih.gov Furthermore, a thiazolo[5,4-b]pyridine (B1319707) derivative was shown through docking to interact strongly with DNA, with a calculated binding energy of -5.02 Kcal/mol. actascientific.com
These computational predictions often align well with experimental data. Derivatives of thiazolo[5,4-b]pyridine have shown potent inhibitory activity against kinases like c-KIT and phosphoinositide 3-kinase (PI3Kα), with IC50 values in the nanomolar to micromolar range. nih.gov
| Compound Class/Derivative | Target Protein | Binding Energy / Docking Score (kcal/mol) | Experimental Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile (Derivative 4e) | α-Amylase | -7.43 | Not Reported | plos.orgnih.gov |
| Thiazolo[5,4-b]pyridine Derivative (DBTHP) | DNA (PDB: 1BNA) | -5.02 | Not Reported | actascientific.com |
| Thiazole-Pyridine Derivatives | DNA Gyrase | -6.4 to -9.2 | Not Reported | nih.gov |
| Thiazolo[5,4-b]pyridine (Derivative 6h) | c-KIT | Not Reported | 9.87 µM | nih.gov |
| Thiazolo[5,4-b]pyridine (Derivative 6r) | c-KIT V560G/D816V Mutant | Not Reported | 4.77 µM | nih.gov |
| Thiazolo[5,4-b]pyridine (Derivative 19a) | PI3Kα | Not Reported | 3.6 nM |
Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex, identifying crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The fused thiazolo-pyridine structure is well-suited for such interactions. The pyridine ring can engage in π-π stacking with aromatic residues in the active site, while the thiazole component offers hydrogen bonding capabilities and contributes to metabolic stability. vulcanchem.com
Docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share structural similarities, revealed that the pyrimidine (B1678525) ring's nitrogen atoms often form hydrogen bonds with the backbone of key residues like valine in the hinge region of cyclin-dependent kinases (CDKs). acs.org The thiazole moiety has been observed to interact with aspartate residues, while other parts of the molecule form hydrophobic interactions with residues like isoleucine and leucine. acs.orgnih.gov In studies of thiazolo[3,2-a]pyridine derivatives targeting α-amylase, key interactions were identified with amino acids such as Tryptophan (Trp59), Tyrosine (Tyr62), and Aspartic acid (Asp300) within the enzyme's active site. plos.orgnih.gov These specific molecular interactions are fundamental to the compound's mechanism of action and selectivity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADME prediction models are used early in the discovery process to evaluate these characteristics computationally, saving time and resources. These models assess properties like oral bioavailability, membrane permeability, and adherence to established drug-likeness rules.
For several thiazolo-pyridine analogs, ADME properties have been successfully predicted. In a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, compounds were evaluated using the SwissADME web server. plos.org The analysis confirmed that the derivatives adhered to Lipinski's Rule of Five, a widely recognized guideline for drug-likeness, with none of the compounds having more than one violation. plos.org Another study on thiazolo-pyridopyrimidines predicted their human oral absorption to be in the low to medium range. nih.gov
| Compound Class | ADME Property Assessed | Prediction/Finding | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives | Drug-Likeness (Lipinski's Rule of Five) | Adherent, with no more than one violation. | plos.org |
| Thiazolo-pyridopyrimidines | Human Oral Absorption | Predicted to be low or medium. | nih.gov |
| Thiazolo-pyridopyrimidines | MDCK Cell Permeability | Used as a model for blood-brain barrier penetration. | nih.gov |
| Thiazolo[4,5-c]pyridine-6-carboxylic acid | Lipophilicity (XlogP) | Predicted XlogP of 1.2. | uni.lu |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties of a molecule, such as its orbital energies, charge distribution, and reactivity. These methods provide insights that are complementary to molecular mechanics-based approaches like docking. A key aspect of this analysis is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's chemical reactivity and kinetic stability. actascientific.com A smaller gap generally implies higher reactivity.
For a thiazolo[5,4-b]pyridine derivative, quantum chemical calculations showed that the energies of both HOMO and LUMO were negative, indicating that the compound is stable. actascientific.com The calculated energy gap provided a quantitative measure of its reactivity, helping to rationalize its biological activity. actascientific.com
| Compound | -E(HOMO) (a.u.) | -E(LUMO) (a.u.) | Energy Gap (ΔE) (a.u.) | Reference |
|---|---|---|---|---|
| 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[5,4-b]pyridine-2(3H)-thione | 5.496 | 1.386 | 4.110 | actascientific.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked complex, observe conformational changes, and provide a more refined understanding of binding dynamics.
MD simulations, typically run for durations such as 100 nanoseconds, have been applied to thiazolo-pyridine derivatives to validate docking results. plos.org Key analyses performed during MD simulations include:
Root-Mean-Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to monitor their stability. A plateau in the RMSD value over time suggests that the complex has reached a stable equilibrium. plos.orgnih.gov
Root-Mean-Square Fluctuation (RMSF): This is calculated for individual amino acid residues to identify which parts of the protein are flexible and which are stable. Peaks in the RMSF plot can indicate residues that are interacting with the ligand. plos.orgnih.gov
In a study of a thiazolo[3,2-a]pyridine derivative complexed with α-amylase, MD simulations confirmed that the complex was stable after an initial 25 nanoseconds. plos.orgnih.gov The RMSF analysis further revealed the specific residues that maintained contact with the ligand throughout the simulation, including Trp58, Gln63, Asp197, and His299, corroborating the initial docking predictions. plos.orgnih.gov
Virtual Screening and Ligand-Based Drug Design Approaches
The thiazolo-pyridine scaffold serves as a valuable starting point for virtual screening and ligand-based drug design campaigns. In virtual screening, large libraries of compounds are computationally docked against a target to identify potential hits. The thiazolo-pyridine core, with its proven ability to interact with diverse targets, is a privileged scaffold for inclusion in such libraries. nih.govnih.govresearchgate.net
Ligand-based approaches use the structures of known active compounds to design new ones. The established structure-activity relationships of thiazolo[5,4-b]pyridine derivatives as kinase inhibitors, for example, have guided the design of new analogs targeting c-KIT, PI3K, ITK, and VEGFR2. nih.gov These design efforts often involve functionalizing different positions of the thiazolo-pyridine ring system to optimize interactions with the target's ATP-binding site. nih.gov Furthermore, the thiazolo-pyridine core has been utilized in fragment-based drug design, where smaller molecular fragments are identified and then grown or linked to create more potent lead compounds. Computational tools for docking and ADME prediction are integral to these design strategies, enabling the pre-selection of the most promising candidates for chemical synthesis and subsequent biological evaluation. researchgate.net
Intellectual Property Landscape and Academic Patent Analysis
Patent Trends for Thiazolo[4,5-c]pyridine-6-carboxylic acid and Analogs
Patents specifically mentioning the Thiazolo[4,5-c]pyridine (B1315820) core and its carboxylic acid derivatives have emerged more recently, indicating a newer wave of innovation. Early patents in the broader thiazole (B1198619) and benzothiazole (B30560) space laid the groundwork, with more recent applications demonstrating a refined focus on the specific isomers and their therapeutic potential. nih.govgoogle.com Key pharmaceutical companies and specialized biotechnology firms are the primary assignees, suggesting a landscape dominated by industry-led research and development. For instance, recent patent applications from companies like Janssen Pharmaceutica highlight the use of this compound as a key intermediate in the synthesis of novel therapeutic agents. google.com
Key Patented Chemical Scaffolds and Their Therapeutic Claims
The versatility of the Thiazolo[4,5-c]pyridine scaffold is evident in the variety of patented chemical structures and their associated therapeutic claims. The carboxylic acid moiety at the 6-position often serves as a crucial anchor or a point for further chemical elaboration to achieve desired biological activity.
Recent patent literature has disclosed several key scaffolds derived from or incorporating the this compound core. These patents underscore the compound's role as a valuable building block in medicinal chemistry.
| Patent/Source Reference | Patented Scaffold/Derivative | Therapeutic Claim/Application | Key Findings/Significance |
| WO2021191359A1 google.com | (M-Dimethyl-3-(l-methyl-5-(trifluoromethvD-lFl-pyrazol-3-vD-2A5.7-.tetrahvdro-6H-pyrazolor3.4-clpyridin-6-yl)(thiazolor4.5-b1pyridin-6-yl)methanone | Monoacylglycerol lipase (B570770) (MGL) modulators for diseases associated with MGL receptor activity, including cancer. | This compound is used as a reagent in the synthesis of these MGL modulators. MGL is noted for its role in providing fatty acids for oncogenic signaling. google.com |
| EP 3976597 B1 googleapis.com | N-(4-chloropyridin-3-yl)-3-iodobenzamide derived thiazolo[4,5-c]pyridine | NF-kB inducing kinase (NIK) inhibitors for immune response disorders and cell proliferation disorders. | The thiazolo[4,5-c]pyridine scaffold is formed to create inhibitors that can mitigate adverse effects of increased NIK levels. googleapis.com |
| US20070185175A1 google.com | Benzothiazole and azabenzothiazole compounds, including thiazolo[4,5-c]pyridine-6-carboxylate derivatives | Kinase inhibitors, particularly p38 mitogen-activated protein kinase inhibitors. | The patent covers a range of aza-benzothiazole compounds for inhibiting kinase activity. google.com |
| KR20190027919A google.com | Condensed bicyclic heterocycle derivatives | Pest control agents. | This patent indicates a non-therapeutic application of the this compound scaffold. google.com |
| WO2015091584A1 allfordrugs.com | Thiazolopyridine compounds | IRAK4 inhibitors for treating B-cell lymphomas. | Aurigene Discovery Technologies, in partnership with Curis, developed potent IRAK4 inhibitors based on a bicyclic heterocycle scaffold. allfordrugs.com |
Emerging Areas of Innovation within Thiazolopyridine Chemistry
The patent landscape points towards several emerging areas of innovation for the thiazolopyridine scaffold, including the this compound moiety. While kinase inhibition remains a dominant theme, recent patent applications reveal a diversification of molecular targets and therapeutic indications.
One of the most notable emerging areas is the development of modulators for enzymes involved in lipid signaling pathways , such as monoacylglycerol lipase (MGL). google.com The patent from Janssen Pharmaceutica underscores the potential of Thiazolo[4,5-c]pyridine-based compounds in oncology by targeting metabolic pathways that support tumor growth, moving beyond conventional cytotoxic or kinase-inhibiting mechanisms. google.com
Another significant area of innovation is the targeting of kinases outside of the traditional oncology-focused families . The development of inhibitors for NF-kB inducing kinase (NIK) for inflammatory and immune disorders represents a strategic expansion of the therapeutic utility of the thiazolopyridine scaffold. googleapis.com Similarly, the investigation of these compounds as inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4) for B-cell lymphomas demonstrates a focus on more specific and targeted cancer therapies. allfordrugs.com
Furthermore, the application of thiazolopyridine derivatives in pest control indicates a diversification of the scaffold's utility beyond pharmaceuticals. google.com This suggests that the chemical properties of these compounds are being explored for a wider range of biological activities. The continuous exploration of this scaffold as a privileged structure in medicinal chemistry suggests that future innovations will likely involve its application against a broader array of biological targets. dmed.org.ua
Future Directions and Research Opportunities
The thiazolo[4,5-c]pyridine-6-carboxylic acid scaffold serves as a foundational structure for the development of novel chemical entities with significant therapeutic potential. Future research is poised to expand upon the existing knowledge base, leveraging cutting-edge technologies and synthetic methodologies to innovate next-generation compounds with enhanced efficacy and specificity.
Conclusion
Summary of Key Academic Contributions and Findings
An extensive search of scientific literature and chemical databases indicates that there are no significant academic contributions or detailed research findings published specifically for Thiazolo[4,5-c]pyridine-6-carboxylic acid. Its existence is noted in chemical supplier catalogs, and basic molecular and structural information has been recorded. uni.lu However, there is no available data on its synthesis, reactivity, physical properties, or biological and pharmacological activities.
Outstanding Research Challenges and Future Perspectives
The primary and most fundamental research challenge concerning this compound is the absence of any foundational scientific investigation. Future research would need to address the following areas:
Development of a Synthetic Pathway: A primary challenge is to establish a viable and efficient synthetic route to produce the compound.
Chemical and Physical Characterization: Once synthesized, its fundamental properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry) would need to be determined.
Exploration of Biological and Pharmacological Activity: Given the diverse biological activities of its isomers, a key future perspective would be to screen this compound for potential therapeutic properties.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis of derivatives and subsequent SAR studies would be crucial to optimize its potential as a lead compound in drug discovery.
In essence, the field of research on this compound is entirely open, presenting an opportunity for novel chemical and pharmacological investigations.
Q & A
Q. What are the standard laboratory synthesis routes for Thiazolo[4,5-c]pyridine-6-carboxylic acid?
The synthesis typically involves heterocyclic annulation strategies. A validated method includes:
- Step 1: Reacting 2-aminopyridine-3-thiol derivatives with aldehydes under catalytic conditions (e.g., ZnO nanoparticles in ethanol) to form the thiazole ring fused to pyridine .
- Step 2: Carboxylic acid functionalization via oxidation of a methyl or aldehyde precursor using KMnO₄ or other oxidizing agents .
Key Considerations: - Control reaction temperature (60–80°C) to avoid side products like thiazolo[5,4-b] regioisomers.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to ensure regiochemical fidelity .
Q. How does the compound’s regiochemistry impact its biological activity?
The position of the carboxylic acid group (e.g., [4,5-c] vs. [5,4-b] isomers) dictates target affinity. For example:
| Compound | Core Structure | Key Bioactivity | Reference |
|---|---|---|---|
| Thiazolo[4,5-c]pyridine-6-COOH | Fused thiazole-pyridine | Kinase inhibition | |
| Thiazolo[5,4-b]pyridine-6-COOH | Regioisomeric core | Antimicrobial activity |
The [4,5-c] isomer’s planar conformation enhances π-π stacking with kinase ATP-binding pockets, while the [5,4-b] isomer’s steric profile favors bacterial membrane disruption .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported IC₅₀ values for kinase inhibition?
Discrepancies in inhibitory potency (e.g., IC₅₀ ranging from 0.2–5 µM) may arise from assay conditions or protein conformations. Use:
- Molecular Dynamics (MD): Simulate ligand binding to kinase active sites (e.g., EGFR, Abl1) under varying protonation states of the carboxylic acid group .
- Free Energy Perturbation (FEP): Quantify binding energy differences between tautomers. For example, the deprotonated COO⁻ form may exhibit 10x higher affinity than the neutral form in acidic microenvironments .
Validation: Cross-reference computational predictions with experimental IC₅₀ assays at controlled pH (e.g., HEPES buffer, pH 7.4 vs. 6.5) .
Q. What strategies optimize enantiomeric purity during synthesis for chiral derivatives?
Chiral analogs (e.g., 4R,6S-substituted derivatives) require stereocontrol:
- Catalytic Asymmetric Synthesis: Use Cu(I)/chiral phosphine complexes to direct annulation stereochemistry (≥90% ee) .
- Resolution Methods: Employ preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IA, hexane/isopropanol) to separate diastereomers .
Data Table:
| Method | Enantiomeric Excess (%) | Yield (%) | Reference |
|---|---|---|---|
| Cu(I)/Phosphine Catalysis | 92 | 65 | |
| Enzymatic Resolution | 85 | 78 |
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others emphasize antimicrobial effects?
Conflicting bioactivity data stem from structural analogs tested in different assays:
| Study Focus | Substituent | Assay System | Result (IC₅₀/ MIC) | Reference |
|---|---|---|---|---|
| Antitumor | 4-Phenyl, 6-COOH | HCT116 colon cancer | 0.8 µM | |
| Antimicrobial | 2-Amino, ethyl ester | S. aureus | 4 µg/mL |
Resolution:
- The 4-phenyl group enhances hydrophobic interactions with kinase pockets, while esterification improves bacterial membrane permeability . Standardize substituent notation (e.g., "6-COOH" vs. "ester derivatives") in reporting.
Methodological Recommendations
Q. How to design SAR studies for this compound derivatives?
- Core Modifications: Synthesize analogs with fused imidazole (e.g., imidazo[4,5-c]pyridine) or oxazole rings to assess heterocycle specificity .
- Substituent Scanning: Test electron-withdrawing (e.g., CF₃) vs. donating groups (e.g., OMe) at position 4 to map electronic effects on target binding .
- Bioisosteric Replacement: Replace COOH with tetrazole or sulfonamide to evaluate pH-dependent activity .
Q. What analytical techniques confirm regiochemical purity?
- ¹H-¹³C HMBC NMR: Correlate pyridine C-5 (δ ~150 ppm) with thiazole H-2 (δ ~8.2 ppm) to verify [4,5-c] fusion .
- X-ray Crystallography: Resolve bond angles between N-1 (thiazole) and C-6 (pyridine) to distinguish from [5,4-b] isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
